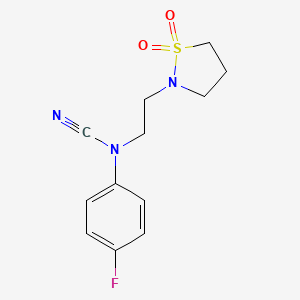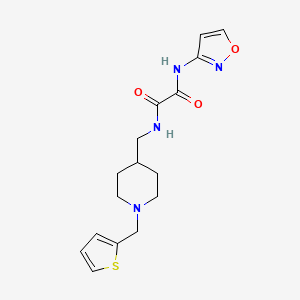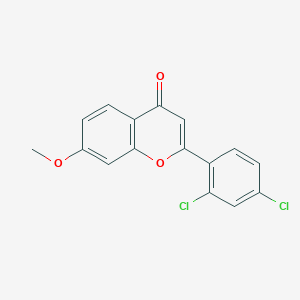![molecular formula C11H10F3N5OS B2772953 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 271798-73-3](/img/structure/B2772953.png)
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrazoles are a class of compounds that have a five-membered ring structure with four nitrogen atoms and one carbon atom . They are known for their stability and versatility in various applications, including medicinal chemistry, agriculture, and photography .
Synthesis Analysis
The most common method for synthesizing tetrazole derivatives is the [2+3] cycloaddition between a nitrile and an azide . This process can be performed under eco-friendly conditions, such as using water as a solvent, moderate conditions, non-toxic materials, easy extractions, and low cost .Molecular Structure Analysis
The tetrazole ring is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .Chemical Reactions Analysis
Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds which can be explosive upon shock .Physical And Chemical Properties Analysis
Tetrazoles are known for their thermal stability, with decomposition temperatures ranging from 171 to 270 °C . They also have high densities and high positive heats of formation .Applications De Recherche Scientifique
Synthesis and Evaluation of Novel Compounds
- The synthesis of novel thiazolidin-4-one derivatives, including compounds similar in structure to 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide, has shown potential antimicrobial activities. These compounds have been evaluated against various bacterial and fungal strains, indicating their significance in developing new antimicrobial agents (Bhushan A. Baviskar, S. S. Khadabadi, S. Deore, 2013).
Antimicrobial and Antifungal Activities
- Research has focused on the antimicrobial and antifungal properties of compounds with structures related to this compound. These compounds are synthesized with the aim of identifying new therapeutic agents against resistant microbial strains. The study indicates the potential of such compounds in treating infectious diseases caused by bacteria and fungi (M. Gouda, M. Berghot, A. Shoeib, A. Khalil, 2010).
Anticancer Activities
- Some derivatives of this compound have been explored for their anticancer activities. These studies aim to uncover novel therapeutic options for cancer treatment, with certain compounds showing selective cytotoxicity towards cancer cell lines, offering insights into the design of new anticancer drugs (A. Evren, L. Yurttaş, Busra Eksellı, Gülşen Akalın-Çiftçi, 2019).
Synthesis and Structural Studies
- The structural elucidation of novel compounds based on the tetrazole scaffold, including this compound, has been a focus of research. These studies provide a foundation for understanding the chemical properties and potential applications of these compounds in various pharmacological areas. The crystal structure analysis aids in the design of compounds with enhanced biological activities (Xiao-Qing Cai, Xiao-Nuan Xie, Xiaowei Yan, Kejian Zhao, Mei-Rong Li, 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future of tetrazole research is promising, with potential applications in various fields. For example, a novel, metal-free process for the challenging synthesis of 2- (3-methyl-1 H -1,2,3,4-triazol-1-yl) acetic acid has been reported, which features an efficient construction of the triazole ring under flow conditions .
Propriétés
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5OS/c1-19-10(16-17-18-19)21-6-9(20)15-8-4-2-3-7(5-8)11(12,13)14/h2-5H,6H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYOHIHESUZJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2772871.png)
![N-cyclopentyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2772873.png)
![6-(2-chloro-6-fluorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2772875.png)


![(3Z)-3-[4-oxo-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2772878.png)

![1-[(3Ar,6aS)-3a-methyl-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2772881.png)



![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thiomorpholine](/img/structure/B2772888.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-phenylpropanenitrile](/img/structure/B2772890.png)
![Boronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]-](/img/structure/B2772893.png)